(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid (Fmoc-D-Abu(3R-Boc-Amino)-OH)
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Overview
Description
(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid, also known as Fmoc-D-Abu(3R-Boc-Amino)-OH, is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its protective groups, which help in the stepwise construction of peptides. The compound features both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protective groups, making it versatile in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as butyric acid derivatives.
Fmoc Protection: The amino group is first protected using Fmoc chloride under basic conditions.
Boc Protection: The secondary amino group is then protected using Boc anhydride in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction conditions.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid can undergo various chemical reactions, including:
Deprotection Reactions: Removal of Fmoc and Boc groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HATU or EDC.
Substitution Reactions: Substitution of protective groups with other functional groups for further chemical modifications.
Common Reagents and Conditions
Fmoc Removal: Piperidine in DMF (dimethylformamide).
Boc Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
The major products formed from these reactions are typically peptides or modified amino acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid has several applications in scientific research:
Peptide Synthesis: Used in the stepwise synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for studying protein interactions and functions.
Material Science: Applied in the synthesis of peptide-based materials with unique properties for industrial applications.
Mechanism of Action
The mechanism of action of (2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc groups protect the amino functionalities during the synthesis process, allowing for selective reactions at other sites. Upon deprotection, the free amino groups can participate in further chemical reactions, leading to the formation of peptides or other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another amino acid derivative with Fmoc and Boc protective groups.
Fmoc-Arg(Pbf)-OH: Contains Fmoc and Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) protective groups.
Fmoc-Glu(OtBu)-OH: Features Fmoc and OtBu (tert-butyl ester) protective groups.
Uniqueness
(2R,3R)-(Fmoc-Amino)-2-(boc-amino)butyric acid is unique due to its specific stereochemistry and the presence of both Fmoc and Boc protective groups. This combination allows for versatile applications in peptide synthesis and other chemical modifications, making it a valuable tool in various research fields.
Properties
IUPAC Name |
(2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-14(20(21(27)28)26-23(30)32-24(2,3)4)25-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,29)(H,26,30)(H,27,28)/t14-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTIVJDDNBQGKV-JLTOFOAXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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